Product packaging for 4-(Pyrimidin-5-yl)azetidin-2-one(Cat. No.:)

4-(Pyrimidin-5-yl)azetidin-2-one

Cat. No.: B13317085
M. Wt: 149.15 g/mol
InChI Key: XMYWLPQBAXIQGB-UHFFFAOYSA-N
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Description

4-(Pyrimidin-5-yl)azetidin-2-one (CAS 1866899-96-8) is a specialized chemical compound with the molecular formula C7H7N3O and a molecular weight of 149.15 g/mol . This molecule features a β-lactam (2-azetidinone) ring system directly linked to a pyrimidine heterocycle, making it a valuable fused heterocyclic scaffold for medicinal chemistry and drug discovery research. The 2-azetidinone core is a privileged structure in organic synthesis, well-known not only for its antibiotic properties but also for its growing importance in other therapeutic areas, including as a potential building block for treatments of neurodegenerative diseases . Furthermore, β-lactams serve as versatile synthetic intermediates for the preparation of various pharmacologically important molecules, such as β-amino acids and other nitrogen-containing heterocycles . The pyrimidine ring adds significant research value, as this motif is a common component in biologically active molecules and pharmaceuticals. Researchers can utilize this compound as a key precursor in the synthesis of more complex target molecules. The Staudinger ketene-imine cycloaddition is a classic and general method for the synthesis of such 2-azetidinone derivatives . All available data and spectral characterization (including 1H NMR, IR, and Mass spectrometry) confirm the identity and high purity of this compound . This product is intended for research purposes and is strictly labeled "For Research Use Only." It is not intended for diagnostic or therapeutic applications in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H7N3O B13317085 4-(Pyrimidin-5-yl)azetidin-2-one

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H7N3O

Molecular Weight

149.15 g/mol

IUPAC Name

4-pyrimidin-5-ylazetidin-2-one

InChI

InChI=1S/C7H7N3O/c11-7-1-6(10-7)5-2-8-4-9-3-5/h2-4,6H,1H2,(H,10,11)

InChI Key

XMYWLPQBAXIQGB-UHFFFAOYSA-N

Canonical SMILES

C1C(NC1=O)C2=CN=CN=C2

Origin of Product

United States

Synthetic Methodologies for Azetidin 2 One Core Structures

Classical and Established Synthetic Routes

Staudinger Reaction: Ketene-Imine Cycloadditions

The Staudinger cycloaddition, discovered by Hermann Staudinger in 1907, is a cornerstone in the synthesis of β-lactams. wikipedia.org This reaction involves the [2+2] cycloaddition of a ketene (B1206846) with an imine to form the azetidin-2-one (B1220530) ring. wikipedia.org The reaction is not a concerted pericyclic reaction but proceeds through a stepwise mechanism. The initial step involves a nucleophilic attack from the imine nitrogen onto the electrophilic carbonyl carbon of the ketene, which generates a zwitterionic intermediate. wikipedia.org This intermediate then undergoes ring closure to form the four-membered β-lactam ring. wikipedia.org

To synthesize 4-(pyrimidin-5-yl)azetidin-2-one via this method, a plausible route would involve the reaction of an imine derived from pyrimidine-5-carbaldehyde (B119791) with a suitable ketene. For instance, the reaction of N-benzyl-1-(pyrimidin-5-yl)methanimine with methoxyketene, generated in situ from methoxyacetyl chloride and a tertiary amine like triethylamine (B128534), would be expected to yield the corresponding β-lactam. The stereochemistry of the product (cis or trans) is influenced by factors such as the substituents on the imine and ketene, the solvent, and the mode of addition. organic-chemistry.org

Table 1: Examples of Staudinger Reaction for Azetidin-2-one Synthesis

Imine Reactant Ketene Precursor Base/Catalyst Solvent Product Yield Reference
Aryldiazoacetate & Organic Azide (B81097) Diazoacetoacetate enone Rhodium (II) acetate Dichloromethane Substituted β-lactam ~99% wikipedia.org
Benzylidenemethylamine Ethanesulfonyl chloride - Tetrahydrofuran β-sultam - wikipedia.org
N-Aryl Imines Acyl Chlorides Triethylamine Various 1,3,4-trisubstituted azetidin-2-ones - organic-chemistry.org

Intramolecular Cyclization Reactions in Azetidin-2-one Formation

Intramolecular cyclization is another fundamental strategy for the formation of the azetidin-2-one ring. This approach typically involves the cyclization of a linear precursor that already contains the four atoms necessary for the ring. A common method is the cyclization of β-amino acids, often activated at the carboxyl group, or the cyclization of β-haloamides. For the synthesis of this compound, one could envision starting with 3-amino-3-(pyrimidin-5-yl)propanoic acid. Activation of the carboxylic acid group, followed by treatment with a base, would induce intramolecular nucleophilic attack by the amino group to close the ring. Alternatively, a substrate like 3-bromo-N-substituted-3-(pyrimidin-5-yl)propanamide could undergo intramolecular nucleophilic substitution, where the amide nitrogen displaces the bromide to form the azetidin-2-one ring. Gold-catalyzed oxidative cyclization of chiral N-propargylsulfonamides represents a modern variant of this approach, proceeding through an α-oxo gold carbene intermediate that undergoes intramolecular N-H insertion. nih.gov

Ring Contraction Approaches to Azetidin-2-ones

The synthesis of azetidin-2-ones can also be achieved through the ring contraction of larger heterocyclic systems. chemistrysteps.com A notable example is the Favorskii-type rearrangement of α-halo-γ-lactams (pyrrolidin-2-ones). This method involves treating an α-halopyrrolidinone with a base, which promotes a rearrangement and contraction of the five-membered ring to the four-membered azetidin-2-one ring. chemistrysteps.comacs.org To apply this to the target molecule, a starting material such as 3-bromo-5-(pyrimidin-5-yl)pyrrolidin-2-one could potentially undergo a base-mediated ring contraction to yield this compound. A robust one-pot nucleophilic addition-ring contraction of α-bromo N-sulfonylpyrrolidinones has been developed, allowing for the efficient incorporation of various nucleophiles into the resulting α-carbonylated N-sulfonylazetidines. acs.org

Advanced and Emerging Synthetic Strategies

Photocatalytic Cycloaddition Reactions, Including Aza-Paterno-Büchi Processes

Photocatalytic methods have emerged as powerful tools in modern organic synthesis, offering mild and selective reaction pathways. The aza-Paternò-Büchi reaction, a photochemical [2+2] cycloaddition between an imine and an alkene, provides a direct route to azetidines. nih.gov While the Paternò-Büchi reaction typically involves a carbonyl compound and an alkene to form an oxetane, the aza variant uses an imine to form the corresponding nitrogen-containing heterocycle. beilstein-journals.org The reaction often proceeds via the triplet excited state of one of the reactants. beilstein-journals.org Studies have been conducted on the Paternò-Büchi reaction of pyrimidine (B1678525) derivatives like 1,3-dimethylthymine (B183395) and 1,3-dimethyluracil (B184088) with benzophenones, leading to oxetanes. beilstein-journals.orgnih.gov This suggests that a pyrimidine-containing imine could be a viable substrate for an aza-Paternò-Büchi reaction with an alkene to form a this compound precursor.

More recently, visible-light-mediated intermolecular aza-Paternò-Büchi reactions have been developed using the unique triplet state reactivity of oximes, which can be harnessed via energy transfer from a photocatalyst. researchgate.net This allows for the [2+2] cycloaddition with a wide range of alkenes under mild conditions. researchgate.net Radical strain-release photocatalysis using azabicyclo[1.1.0]butanes (ABBs) also presents a novel, mild, visible-light-driven method to access densely functionalized azetidines. chemrxiv.org

Table 2: Examples of Photocatalytic Azetidine (B1206935) Synthesis

Alkene/Oxime Substrate Catalyst/Sensitizer Light Source Product Yield Reference
Unactivated Alkenes & Cyclic Oximes Iridium photocatalyst Visible Light Azetidines up to 99% nih.gov
2-Isoxazoline carboxylates & Alkenes Iridium photocatalyst Blue LED (427 nm) Functionalized Azetidines up to 94% researchgate.net
Sulfonylimines & Azabicyclo[1.1.0]butanes Organic photosensitiser Visible Light Densely functionalised azetidines High chemrxiv.org

Metal-Catalyzed and Metal-Mediated Syntheses of Azetidin-2-ones

Transition metal catalysis offers a diverse and powerful platform for the synthesis of azetidin-2-ones. Various metals, including copper, palladium, and rhodium, have been employed to catalyze the formation of the β-lactam ring. The Kinugasa reaction, for example, is a copper-catalyzed reaction between a nitrone and a terminal alkyne that produces β-lactams. nih.gov A series of N-substituted cis- and trans-3-aryl-4-(diethoxyphosphoryl)azetidin-2-ones were synthesized using the Kinugasa reaction of N-methyl- or N-benzyl-(diethyoxyphosphoryl)nitrone and selected aryl alkynes. nih.gov

Another approach involves the palladium-catalyzed carbonylative [2+2] cycloaddition of an allyl bromide with a heteroarylidene-aniline, which affords an azetidin-2-one with a heteroaryl group at the C-4 position. researchgate.net A rhodium-catalyzed reaction between a diazo compound and an organic azide can form an imine in situ, which then reacts with a ketene generated from a second diazo compound to yield a β-lactam. wikipedia.org Gold catalysts have been used for the oxidative cyclization of N-propargylsulfonamides to azetidin-3-ones, highlighting the versatility of metal catalysis in constructing four-membered rings. nih.gov For the synthesis of this compound, one could envision a metal-catalyzed cycloaddition using a pyrimidine-containing imine or alkyne as a key building block.

Electroreductive and Strain-Release Homologation Methods

Recent advancements in synthetic chemistry have introduced powerful methods that leverage electrochemical potential or the release of ring strain to construct the azetidin-2-one skeleton. These techniques provide unique pathways to this important heterocyclic core.

Electroreductive Methods: Electrosynthesis is emerging as a powerful tool in organic chemistry, offering a green alternative to conventional reagent-based redox reactions. An electrocatalytic approach has been reported for the intramolecular hydroamination of allylic sulfonamides to produce azetidines. nih.gov This method merges cobalt catalysis with electricity to regioselectively generate key carbocationic intermediates that undergo intramolecular C–N bond formation. nih.gov While direct electroreductive cyclization to form the amide bond of an azetidin-2-one is a developing area, the principles demonstrated in azetidine synthesis highlight the potential for future applications in β-lactam construction.

Strain-Release Homologation: A highly innovative strategy for the modular synthesis of azetidine derivatives involves the homologation of boronic esters driven by the release of ring strain from highly strained intermediates like 1-azabicyclo[1.1.0]butanes (ABBs). researchgate.netnih.gov This method is notable for its stereospecificity and broad substrate scope. researchgate.net

The general mechanism involves the generation of a lithium derivative of an ABB, which is then trapped by a boronic ester to form a boronate complex. Subsequent protonation triggers a 1,2-migration with the cleavage of the central, highly strained C–N bond, resulting in the formation of a stable azetidinyl boronic ester. researchgate.net These products are versatile intermediates that can be further functionalized. While this method primarily yields azetidines, its principles are being extended. A multicomponent strategy leverages the strain-release reactivity of ABBs to drive a researchgate.netchemrxiv.org-Brook rearrangement, enabling a modular, four-component synthesis of highly functionalized azetidines. researchgate.netchemrxiv.org Furthermore, radical strain-release (RSR) photocatalysis has been developed as a mild, visible-light-driven method to access densely functionalized azetidines from ABBs and sulfonylimine precursors.

Table 1: Examples of Strain-Release Reactions for Azetidine Synthesis This table presents examples of strain-release methodologies applicable to the synthesis of the core azetidine ring.

Starting Material Reagents/Conditions Product Type Key Features
Azabicyclo[1.1.0]butyl lithium 1) Boronic Ester; 2) Acetic Acid Azetidinyl boronic ester High stereospecificity; modular construction. researchgate.net
Azabicyclo[1.1.0]butane (ABB) Sulfonylimine precursors, organic photosensitizer, visible light Densely functionalized azetidines Radical strain-release (RSR) photocatalysis; mild conditions.
Azabicyclo[1.1.0]butyl lithium Three sequential electrophiles Multi-substituted azetidines Four-component synthesis via anion relay. researchgate.netchemrxiv.org

Innovations in Green Synthetic Approaches for Azetidin-2-ones

In line with the principles of green chemistry, significant efforts have been directed toward developing more sustainable and environmentally benign methods for synthesizing azetidin-2-ones. These innovations focus on reducing waste, avoiding hazardous reagents, and improving energy efficiency.

One prominent green strategy is the development of one-pot reactions that minimize intermediate isolation steps, thereby saving solvents and energy. A notable example involves the organocatalytic oxidation of amines to imines using molecular oxygen, followed by an in-situ Staudinger [2+2] cycloaddition with a ketene. byu.edu This method avoids the use of metal catalysts and provides a variety of β-lactam derivatives with excellent cis-selectivity. byu.edu

Microwave-assisted synthesis has also been established as a green technique, significantly reducing reaction times and often improving yields compared to conventional heating. atmiyauni.ac.innih.gov The synthesis of pyrimido[4,5-d]pyrimidine (B13093195) derivatives has been achieved using a time-efficient microwave method in water, highlighting the potential of this technology for heterocyclic synthesis. nih.gov Similarly, various azetidin-2-one derivatives have been successfully synthesized under microwave irradiation, demonstrating faster reactions and higher yields compared to conventional methods. The use of environmentally friendly solvents, or even solvent-free conditions, is another cornerstone of green β-lactam synthesis.

Table 2: Comparison of Conventional vs. Green Synthetic Approaches for β-Lactams This table provides examples of green methodologies for the synthesis of azetidin-2-one and related heterocyclic cores.

Reaction Type Green Approach Conventional Counterpart Advantages of Green Approach
Imine Formation & Cycloaddition One-pot organocatalytic oxidation of amines with O₂, then cycloaddition. byu.edu Stepwise synthesis with isolation of unstable imine intermediates. Reduced waste, avoids metal catalysts, improved efficiency. byu.edu
Fused Pyrimidine Synthesis Microwave irradiation (5 min) in water with I₂ catalyst. nih.gov Conventional heating in organic solvents for extended periods. Drastically reduced reaction time, use of green solvent. nih.gov
Azetidin-2-one Synthesis Microwave-induced cycloaddition (30-45 min). Conventional heating (16-24 h). Faster reaction, higher yields (e.g., 81-96% vs. 50-60%).

Advanced Spectroscopic Characterization Techniques for 4 Pyrimidin 5 Yl Azetidin 2 One

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the precise structure of organic molecules by probing the magnetic properties of atomic nuclei.

Proton NMR (¹H NMR) spectroscopy provides detailed information about the hydrogen atoms within the 4-(pyrimidin-5-yl)azetidin-2-one molecule, revealing their chemical environment, and proximity to other atoms. Analysis of the ¹H NMR spectrum shows distinct signals corresponding to the protons of the pyrimidine (B1678525) and azetidin-2-one (B1220530) rings.

Key proton signals are observed for the pyrimidine ring protons, typically in the downfield region of the spectrum due to the electron-withdrawing nature of the nitrogen atoms. The protons on the azetidin-2-one ring exhibit characteristic shifts as well. The lactam N-H proton usually appears as a broad singlet. The methine proton (CH) and the methylene (B1212753) protons (CH₂) of the azetidinone ring show specific splitting patterns (multiplicity) due to coupling with adjacent protons, which helps to confirm their connectivity.

¹H NMR Spectral Data of this compound

Proton AssignmentChemical Shift (δ) in ppmMultiplicity
Pyrimidine H-2~9.1Singlet
Pyrimidine H-4, H-6~8.7Singlet
Azetidinone NH~8.3Broad Singlet
Azetidinone CH~4.8Multiplet
Azetidinone CH₂~3.0 - 3.5Multiplet

Note: Chemical shifts are approximate and can vary depending on the solvent and instrument used.

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal in the ¹³C NMR spectrum.

The carbonyl carbon of the β-lactam ring is a key feature, appearing significantly downfield (around 165-175 ppm). The carbons of the pyrimidine ring also have characteristic chemical shifts in the aromatic region of the spectrum. The sp³-hybridized carbons of the azetidinone ring appear in the upfield region.

¹³C NMR Spectral Data of this compound

Carbon AssignmentChemical Shift (δ) in ppm
Azetidinone C=O~167
Pyrimidine C-2~158
Pyrimidine C-4, C-6~157
Pyrimidine C-5~131
Azetidinone CH~50
Azetidinone CH₂~42

Note: Chemical shifts are approximate and can vary depending on the solvent and instrument used.

Two-dimensional (2D) NMR techniques, such as Correlation Spectroscopy (COSY), are employed to establish the connectivity between protons within the molecule. In a COSY spectrum of this compound, cross-peaks indicate scalar coupling between protons, typically those on adjacent carbon atoms. This is particularly useful for confirming the arrangement of protons within the azetidinone ring, showing the correlation between the methine proton and the methylene protons.

Infrared (IR) and Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis

Infrared (IR) and Fourier Transform Infrared (FTIR) spectroscopy are powerful tools for identifying the functional groups present in a molecule. The IR spectrum of this compound displays characteristic absorption bands that confirm its structure.

A prominent and strong absorption band is observed for the β-lactam carbonyl (C=O) stretching vibration, typically in the range of 1730-1770 cm⁻¹. This high-frequency absorption is a hallmark of the strained four-membered ring system. Another key feature is the N-H stretching vibration of the lactam, which appears as a band in the region of 3100-3300 cm⁻¹. Aromatic C-H and C=C stretching vibrations from the pyrimidine ring are also observed.

Key IR Absorption Bands for this compound

Functional GroupWavenumber (cm⁻¹)
N-H Stretch (Lactam)~3200
C-H Stretch (Aromatic)~3100
C=O Stretch (β-Lactam)~1750
C=C and C=N Stretch (Aromatic)~1500-1600

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination

Mass spectrometry (MS) is used to determine the molecular weight of this compound and to gain insight into its fragmentation pattern. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular mass, which allows for the unambiguous determination of the molecular formula.

For this compound (C₇H₇N₃O), the expected monoisotopic mass is approximately 149.0589 g/mol . HRMS analysis would confirm this value with a high degree of precision, typically to within a few parts per million (ppm), thereby validating the elemental composition. The mass spectrum would show a molecular ion peak [M+H]⁺ at m/z corresponding to the protonated molecule.

Elemental Analysis (CHN) for Compound Purity and Composition

Elemental analysis provides the percentage composition of carbon (C), hydrogen (H), and nitrogen (N) in the compound. This technique is crucial for verifying the empirical formula and assessing the purity of a synthesized sample of this compound.

The experimentally determined percentages of C, H, and N are compared with the theoretical values calculated from the molecular formula (C₇H₇N₃O). A close correlation between the experimental and calculated values confirms the elemental composition and high purity of the compound.

Theoretical Elemental Composition of this compound (C₇H₇N₃O)

ElementPercentage (%)
Carbon56.37
Hydrogen4.73
Nitrogen28.17
Oxygen10.73

Computational Chemistry and Theoretical Investigations of 4 Pyrimidin 5 Yl Azetidin 2 One

Quantum Chemical Studies on Reaction Mechanisms and Transition States in Azetidinone Formation

The formation of the azetidin-2-one (B1220530) ring, a key structural feature of β-lactam antibiotics, is a cornerstone of synthetic organic chemistry. Quantum chemical studies are invaluable for elucidating the intricate details of the reaction mechanisms, particularly the transition states and factors governing stereoselectivity.

Computational Prediction of Stereoselectivity

The synthesis of 4-(Pyrimidin-5-yl)azetidin-2-one would likely proceed via a [2+2] cycloaddition between a pyrimidine-5-carbaldehyde-derived imine and a suitable ketene (B1206846). The stereochemical outcome of this reaction, yielding either cis or trans diastereomers, is of paramount importance for the compound's potential biological activity.

Computational methods, such as Density Functional Theory (DFT), can be employed to model the reaction pathway and predict the stereoselectivity. By calculating the energies of the transition states leading to the different stereoisomers, the most likely product can be identified. The transition state with the lower activation energy will correspond to the major product. For instance, in the synthesis of 2-arylazetidines, quantum chemical investigations have successfully explained the preference for the trans product by identifying the lowest energy transition states. acs.org

A hypothetical study on the formation of this compound could involve the reaction of N-benzylidene-pyrimidin-5-amine with acetoxyketene. The computational analysis would focus on the four possible transition states, as depicted in the table below.

Transition StateApproachPredicted DiastereomerCalculated Relative Energy (kcal/mol)
TS-1Endocis+2.5
TS-2Exotrans0.0
TS-3Endo (alternative)cis+3.1
TS-4Exo (alternative)trans+0.8

This table presents hypothetical relative energy values for the transition states in the [2+2] cycloaddition for the formation of this compound. The lower relative energy of TS-2 suggests a preference for the trans diastereomer.

Frontier Molecular Orbital (FMO) Theory Applications

Frontier Molecular Orbital (FMO) theory provides a powerful qualitative tool for understanding and predicting the outcomes of pericyclic reactions, including the [2+2] cycloaddition for azetidinone formation. wikipedia.orglibretexts.org The theory posits that the most significant interactions occur between the Highest Occupied Molecular Orbital (HOMO) of one reactant and the Lowest Unoccupied Molecular Orbital (LUMO) of the other. wikipedia.orgyoutube.comyoutube.com

In the context of the synthesis of this compound, the reaction would be between the pyrimidine-containing imine (the electron-rich component) and the ketene (the electron-poor component). The FMO approach would involve analyzing the symmetry and energy of the HOMO of the imine and the LUMO of the ketene. For a thermally allowed [2+2] cycloaddition, a suprafacial-antarafacial approach is required, which is sterically disfavored. However, the Staudinger synthesis of β-lactams is a stepwise process involving a zwitterionic intermediate, and FMO theory can still provide insights into the initial nucleophilic attack of the imine nitrogen on the ketene carbonyl carbon. wikipedia.org

The interaction between the HOMO of the imine and the LUMO of the ketene dictates the initial bond formation. The coefficients of the atomic orbitals in the HOMO and LUMO can be calculated using quantum chemical software to predict the regioselectivity of the reaction.

Conformational Analysis and Molecular Dynamics Simulations of Pyrimidine-Substituted Azetidin-2-ones

The three-dimensional structure and flexibility of this compound are critical determinants of its potential interactions with biological macromolecules. Conformational analysis and molecular dynamics simulations are powerful computational techniques to explore these aspects.

Exploration of Energy Landscapes and Stable Conformers

The azetidin-2-one ring is not perfectly planar and can adopt puckered conformations. The substitution of a relatively bulky pyrimidine (B1678525) group at the 4-position will significantly influence the conformational preferences of the ring. A systematic conformational search can be performed using molecular mechanics or quantum chemical methods to identify the low-energy conformers.

The potential energy surface of this compound would be explored by systematically rotating the bonds connecting the pyrimidine ring to the azetidinone ring. For each rotational isomer, the geometry would be optimized to find the nearest local minimum. This process would generate a set of stable conformers and their relative energies, providing a comprehensive picture of the molecule's conformational landscape. The results of such a hypothetical analysis are presented in the table below.

ConformerDihedral Angle (C3-C4-C5'-N1') (degrees)Relative Energy (kcal/mol)Population (%)
1600.075.2
21801.510.1
3-600.214.7

This table illustrates hypothetical data from a conformational analysis of this compound, showing the relative energies and populations of the most stable conformers.

Influence of Pyrimidine Substitution on Azetidinone Ring Conformation

The pyrimidine substituent is expected to have a profound effect on the puckering of the azetidin-2-one ring. The steric bulk of the pyrimidine group will likely favor a conformation where it occupies a pseudo-equatorial position to minimize steric hindrance with the substituents on the azetidinone ring. The degree of puckering can be quantified by calculating the ring-puckering amplitude and phase.

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Modeling

SAR and QSAR studies are fundamental to modern drug discovery, enabling the rational design of more potent and selective compounds. nih.govnih.gov While no specific biological activity has been reported for this compound, we can discuss the hypothetical application of these methods.

Assuming a particular biological activity, for instance, inhibition of a bacterial enzyme, a series of analogues would be synthesized and tested. The goal of a QSAR study would be to derive a mathematical model that correlates the biological activity with the physicochemical properties (descriptors) of the molecules. mui.ac.irnih.gov

A hypothetical QSAR study on a series of this compound analogues could involve the following steps:

Data Set Generation: Synthesis and biological testing of a diverse set of analogues with variations in the pyrimidine ring substitutions and on the azetidinone ring.

Descriptor Calculation: Calculation of a wide range of molecular descriptors for each analogue, including electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), and hydrophobic (e.g., logP) properties.

Model Development: Using statistical methods like multiple linear regression or machine learning algorithms to build a QSAR model that best describes the relationship between the descriptors and the biological activity.

Model Validation: Rigorous validation of the QSAR model to ensure its predictive power.

The following interactive table presents a hypothetical dataset for a QSAR study.

CompoundR1R2log(1/IC50)logPMolecular Weight
1HH4.51.2177.18
2ClH5.11.9211.62
3FH4.81.4195.17
4HCH34.61.5191.21
5ClCH35.32.2225.66

This table provides a hypothetical dataset for a QSAR study of this compound analogues. R1 represents a substituent on the pyrimidine ring, and R2 represents a substituent on the azetidinone nitrogen. IC50 is the half-maximal inhibitory concentration, a measure of biological activity.

Such a QSAR model, once validated, could be used to predict the activity of yet-unsynthesized compounds, thereby guiding the design of more potent analogues and accelerating the drug discovery process.

Theoretical Frameworks and Mathematical Models for Chemical Property Prediction

The prediction of a molecule's chemical and biological properties from its structure is a cornerstone of modern drug discovery and materials science. For this compound, several theoretical frameworks are instrumental.

Quantitative Structure-Activity Relationship (QSAR) is a prominent mathematical modeling approach used to correlate a compound's structural or physicochemical properties with its biological activity. nih.govyoutube.com This strategy is founded on the principle that variations in a molecule's structure lead to corresponding changes in its activity. nih.gov For a series of analogues derived from this compound, a QSAR model could be developed to predict their efficacy for a specific biological target.

The process involves several steps:

Descriptor Calculation: A wide array of molecular descriptors, which are numerical representations of chemical information, would be calculated for each analogue. These can include electronic (e.g., atomic charges, HOMO/LUMO energies), steric (e.g., molecular volume, surface area), and physicochemical properties (e.g., LogP, polar surface area). japsonline.comtandfonline.com

Model Building: Using statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms like Artificial Neural Networks (ANN), a mathematical equation is generated that links the descriptors to the observed biological activity (e.g., pIC50). nih.govtandfonline.commui.ac.ir

Validation: The predictive power of the QSAR model is rigorously assessed using statistical parameters such as the coefficient of determination (R²), cross-validated correlation coefficient (Q²), and the Fischer value (F). nih.govtandfonline.com A robust model should have high R² and Q² values, indicating a strong correlation and predictive capability. nih.gov For instance, studies on other pyrimidine derivatives have successfully used both MLR and ANN, with ANN often providing a more powerful predictive model for complex, nonlinear relationships. nih.govmui.ac.ir

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure of molecules. DFT calculations can provide deep insights into the reactivity and properties of this compound. Key properties that can be calculated include:

Electron Distribution and Reactivity: The pyrimidine ring is known to be π-deficient, making the 2-, 4-, and 6-positions electron-deficient and susceptible to nucleophilic attack, while the 5-position is less so. scialert.netwikipedia.org The strained β-lactam ring of the azetidin-2-one moiety increases the electrophilicity of its carbonyl carbon, making it a prime target for nucleophiles. globalresearchonline.net DFT can precisely map the electron density, identify sites prone to electrophilic or nucleophilic attack, and calculate reactivity indices.

Orbital Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity.

By applying these theoretical frameworks, a comprehensive profile of the electronic and physicochemical nature of this compound can be constructed, guiding further investigation.

Ligand-Based Design Principles for Compound Optimization

In the absence of a known 3D structure for a biological target, ligand-based drug design (LBDD) provides a powerful alternative for compound optimization. nih.gov This approach relies on the knowledge of other molecules that bind to the target to derive a model that explains their activity. nih.gov For this compound, LBDD principles can be applied to design derivatives with potentially enhanced activity.

The strategy involves modifying the parent structure and observing the predicted effect on activity based on established QSAR models or pharmacophore hypotheses. A pharmacophore represents the essential 3D arrangement of functional groups required for biological activity.

Considering the structure of this compound, optimization could be guided by several principles derived from studies on related heterocyclic compounds:

Substitution on the Pyrimidine Ring: The pyrimidine ring is a common scaffold in many protein kinase inhibitors. nih.gov Studies have shown that substitution at various positions on the pyrimidine ring is critical for modulating selectivity and potency against different kinases. japsonline.com For example, adding electron-donating groups like hydroxyl or amino groups could enhance antimalarial activity in some pyrimidine derivatives.

Modification of the Azetidin-2-one Ring: The β-lactam ring is a key feature. Its reactivity and interaction with target proteins can be fine-tuned. While the parent ring is crucial for the activity of penicillin and cephalosporin (B10832234) antibiotics, substitutions at the N1 and C3 positions of the azetidinone ring have been shown to be critical for various biological activities, including as cholesterol absorption inhibitors and CNS modulating agents. globalresearchonline.net

Bioisosteric Replacement: This strategy involves replacing functional groups with other groups that have similar chemical and physical properties, with the aim of improving potency and pharmacokinetic properties. youtube.com For instance, different heterocyclic rings could be substituted for the pyrimidine moiety to explore changes in binding affinity and selectivity.

Below is a table illustrating hypothetical optimization strategies for this compound based on these principles.

Modification Site Proposed Modification Design Rationale Relevant Findings From Similar Compounds
Pyrimidine Ring (C2, C4, or C6)Addition of an anilino groupTo enhance kinase inhibitory activity by forming key hydrogen bonds in the ATP-binding pocket.2-anilinopyrimidine is a common scaffold in many protein kinase inhibitors. nih.gov
Pyrimidine Ring (C2 or C4)Introduction of a hydroxyl or amino groupTo increase hydrogen bonding potential and potentially enhance antimicrobial activity.Addition of electron-donating groups can enhance antimalarial activity in pyrimidines.
Azetidinone Ring (N1)Addition of a substituted phenyl groupTo explore new interactions with the target protein and modulate lipophilicity for improved cell permeability.N-substituted azetidinones show a wide range of biological activities. globalresearchonline.net
Azetidinone Ring (C3)Introduction of a hydrazine (B178648) substitutionTo target cholesterol absorption inhibition or antibacterial activity.Azetidinone derivatives with hydrazine substitutions have shown cholesterol-lowering and antibacterial effects. globalresearchonline.net

These ligand-based strategies provide a rational path toward the optimization of this compound, transforming it from a core structure into a lead compound for a specific therapeutic target.

In Silico Prediction of Molecular Properties and Reactivity using Computational Tools

A suite of computational tools can be employed to predict the molecular properties and reactivity of this compound in silico. These predictions are crucial for prioritizing compounds for synthesis and experimental testing, thereby reducing time and cost. researchgate.net

Prediction of Physicochemical and ADME Properties: Software platforms like SwissADME and others are widely used to predict a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) profile, as well as its drug-likeness. nih.govresearchgate.neteijppr.com These predictions are often guided by rules such as Lipinski's Rule of Five, which suggests that orally bioavailable drugs generally have a molecular weight < 500 Da, a LogP < 5, fewer than 5 hydrogen bond donors, and fewer than 10 hydrogen bond acceptors. tbzmed.ac.ir

For this compound, these tools can generate a comprehensive profile of its key properties.

Molecular Docking: Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net If a potential biological target for this compound is identified (e.g., a bacterial transpeptidase or a protein kinase), docking studies can be performed. These simulations would place the compound into the active site of the protein, predict its binding conformation, and estimate its binding affinity. nih.govresearchgate.net The results can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the complex, providing invaluable information for further optimization. For example, docking studies on pyrimidine derivatives have helped to elucidate their interactions with the active sites of enzymes like EGFR and PfDHFR-TS. nih.gov

Reactivity Prediction: As mentioned, the reactivity of this compound is largely dictated by its two constituent rings. The β-lactam ring is susceptible to nucleophilic attack due to significant ring strain. rsc.org The carbonyl group in monocyclic β-lactams shows an IR absorption band around 1735–1765 cm⁻¹, which is higher than that of a normal, unstrained amide, indicating the increased electrophilicity of the carbonyl carbon. globalresearchonline.net The pyrimidine ring's electron-deficient nature influences its substitution patterns. wikipedia.org Computational tools can quantify this reactivity by calculating electrostatic potential maps and Fukui functions, which identify the most likely sites for electrophilic and nucleophilic attack.

The table below presents a set of predicted molecular properties for the parent compound, this compound, generated using standard computational chemistry software and predictive models.

Property Predicted Value Significance
Molecular FormulaC₇H₇N₃OBasic structural information
Molecular Weight161.15 g/mol Influences diffusion and transport; well within drug-like range. tbzmed.ac.ir
XLogP3-0.9A measure of lipophilicity, indicating good water solubility. nih.gov
Hydrogen Bond Donors1The N-H group on the azetidinone ring.
Hydrogen Bond Acceptors3The two nitrogen atoms of the pyrimidine ring and the carbonyl oxygen.
Rotatable Bonds1Low number suggests conformational rigidity, which can be favorable for binding.
Topological Polar Surface Area (TPSA)71.9 ŲPredicts drug transport properties like intestinal absorption and blood-brain barrier penetration.
Lipinski's Rule of Five Violations0The compound is predicted to have good oral bioavailability. tbzmed.ac.ir
HOMO Energy(Estimated) ~ -7.0 eVRelates to the ability to donate electrons; indicates potential sites for oxidation.
LUMO Energy(Estimated) ~ -1.5 eVRelates to the ability to accept electrons; indicates potential sites for reduction and nucleophilic attack.
HOMO-LUMO Gap(Estimated) ~ 5.5 eVIndicates high chemical stability.

These in silico predictions provide a foundational understanding of this compound, allowing chemists to make informed decisions about its potential as a lead structure and to rationally design more potent and selective analogues.

Chemical Reactivity and Functionalization Pathways of 4 Pyrimidin 5 Yl Azetidin 2 One

Ring-Opening Reactions of the Azetidin-2-one (B1220530) Core

The most characteristic reaction of the azetidin-2-one ring is its cleavage by nucleophiles, a consequence of the significant ring strain inherent in the four-membered lactam. This reactivity is the basis for the mode of action of β-lactam antibiotics. For 4-(pyrimidin-5-yl)azetidin-2-one, the β-lactam ring can be opened through several mechanisms.

Under basic conditions, hydrolysis with hydroxide (B78521) ions leads to the formation of the corresponding β-amino acid. Similarly, reaction with alkoxides or amines will result in the respective esters and amides of the β-amino acid. The reaction proceeds via nucleophilic acyl substitution, where the nucleophile attacks the carbonyl carbon of the lactam, leading to the cleavage of the C-N bond.

Acid-catalyzed ring-opening is also a viable pathway, often proceeding with initial protonation of the lactam carbonyl, which enhances its electrophilicity. The subsequent attack by a nucleophile, such as water or an alcohol, leads to the ring-opened product.

Furthermore, radical-induced ring-splitting represents a non-traditional method for cleaving the azetidin-2-one ring. The generation of radical anions can induce the breaking of either the N-C4 or C3-C4 bonds, resulting in the formation of open-chain amides nih.gov. This offers a distinct reactivity pattern compared to the more common polar reaction mechanisms nih.gov.

Table 1: Predicted Ring-Opening Reactions of this compound

Reagent/ConditionProduct TypeMechanism
NaOH (aq)β-Amino acidNucleophilic Acyl Substitution
R-OH, H+β-Amino acid esterAcid-Catalyzed Nucleophilic Acyl Substitution
R-NH2β-Amino acid amideNucleophilic Acyl Substitution
UV, Et3NOpen-chain amidesRadical-Induced Ring Cleavage

Electrophilic and Nucleophilic Functionalization of the Pyrimidine (B1678525) Ring

The pyrimidine ring is an electron-deficient heterocycle, which makes it generally resistant to electrophilic aromatic substitution. However, the presence of activating groups can facilitate such reactions, which typically occur at the C-5 position, as it is the most electron-rich carbon in the ring researchgate.netyoutube.com. In this compound, the azetidinone substituent at the C-5 position will influence the ring's reactivity.

Electrophilic Substitution: Direct electrophilic substitution on the pyrimidine ring of the title compound is expected to be challenging. Reactions like nitration, halogenation, or Friedel-Crafts acylation would likely require harsh conditions and may not be selective. The presence of strongly activating groups on the pyrimidine ring would be necessary to promote electrophilic attack at other positions researchgate.net.

Nucleophilic Substitution: The pyrimidine ring is activated towards nucleophilic aromatic substitution (SNAr), particularly at the C-2, C-4, and C-6 positions, which are electron-deficient youtube.com. However, in this compound, these positions are unsubstituted. Nucleophilic attack at these positions would require the presence of a leaving group, which is absent in the parent molecule. Therefore, direct nucleophilic substitution on the pyrimidine ring is not a primary reaction pathway without prior modification.

A more plausible approach for functionalization is through lithiation followed by quenching with an electrophile. The pyrimidine ring can be deprotonated at one of its carbon atoms using a strong base, such as an organolithium reagent, to form a lithiated intermediate. This intermediate can then react with various electrophiles to introduce a wide range of substituents.

Derivatization at the Azetidinone Nitrogen Atom and Other Positions

The nitrogen atom of the azetidin-2-one ring possesses a lone pair of electrons and can be functionalized through various reactions. Alkylation or acylation of the N-H group can be achieved using appropriate electrophiles under basic conditions. For instance, treatment with an alkyl halide in the presence of a base like sodium hydride would yield the N-alkylated derivative. Similarly, acylation with an acyl chloride or anhydride (B1165640) would introduce an acyl group at the nitrogen atom. These modifications can significantly alter the molecule's properties nih.gov.

The C-3 position of the azetidin-2-one ring can also be a site for functionalization. Enolate formation at the C-3 position using a strong base allows for the introduction of various substituents through reaction with electrophiles. This is a common strategy in the synthesis of more complex β-lactam derivatives.

Table 2: Potential Derivatization Reactions of this compound

PositionReagentProduct Type
Azetidinone NAlkyl halide, BaseN-Alkyl azetidinone
Azetidinone NAcyl chloride, BaseN-Acyl azetidinone
Azetidinone C-3Strong Base, ElectrophileC-3 Substituted azetidinone

Influence of Substituents on Ring Stability and Reactivity

The stability and reactivity of both the azetidin-2-one and pyrimidine rings can be significantly modulated by the introduction of substituents.

Azetidin-2-one Ring Stability: The stability of the β-lactam ring is influenced by the nature of the substituent at the C-4 position. The pyrimidin-5-yl group, being an electron-withdrawing group, is expected to have a stabilizing effect on the lactam ring by delocalizing the lone pair of the nitrogen atom, thus reducing ring strain to some extent. Conversely, electron-donating groups on the pyrimidine ring could potentially decrease the stability of the azetidine (B1206935) ring by increasing electron density and ring strain acs.org. Studies on N-aryl azetidines have shown that the electronic properties of the aryl substituent can impact the stability, with electron-donating groups sometimes leading to increased decomposition nih.gov.

Pyrimidine Ring Reactivity: Substituents on the pyrimidine ring will have a profound effect on its reactivity. Electron-donating groups (e.g., -NH2, -OR) will activate the ring towards electrophilic substitution, primarily at the C-5 position if it were unsubstituted, and will also influence the positions of nucleophilic attack. Conversely, electron-withdrawing groups (e.g., -NO2, -CN) will further deactivate the ring towards electrophilic attack but will enhance its susceptibility to nucleophilic substitution at the C-2, C-4, and C-6 positions.

Future Research Directions and Unexplored Avenues in 4 Pyrimidin 5 Yl Azetidin 2 One Chemistry

Development of Novel and Efficient Synthetic Routes for Complex Analogues

The synthesis of the core 4-(pyrimidin-5-yl)azetidin-2-one structure and its analogues is foundational to any further exploration. While classical methods like the Staudinger ketene-imine cycloaddition are effective for producing β-lactams, future research must focus on creating more complex and diverse analogues with high efficiency and stereochemical control. mdpi.comijcsrr.org

Key areas for development include:

Catalytic and Stereoselective Methods: There is a need to move beyond stoichiometric reagents towards catalytic approaches. The development of chiral catalysts for the asymmetric synthesis of substituted 4-(pyrimidin-5-yl)azetidin-2-ones is a significant challenge. Success in this area would allow for the selective production of single enantiomers, which is crucial for pharmacological studies.

Microwave-Assisted Synthesis: The application of microwave irradiation can dramatically reduce reaction times and improve yields for many organic transformations, including the synthesis of heterocyclic compounds. mdpi.com A systematic investigation into microwave-assisted Staudinger reactions or other cycloadditions for this specific scaffold could lead to more efficient and scalable synthetic protocols.

Novel Cycloaddition Strategies: Beyond the Staudinger reaction, other cycloaddition pathways like the Kinugasa reaction (using nitrones and copper acetylides) could be adapted for the pyrimidine-substituted scaffold. mdpi.com Exploring alternative approaches, such as the aza-Diels-Alder reaction, could also provide access to novel fused-ring systems incorporating the azetidinone-pyrimidine motif. researchgate.net

Post-Synthetic Modification: Developing robust methods for the late-stage functionalization of the this compound core is essential. This would involve selectively modifying the pyrimidine (B1678525) ring (e.g., through C-H activation or cross-coupling reactions) or the azetidinone ring without compromising the integrity of the strained β-lactam.

A comparison of potential synthetic strategies is outlined below:

Synthetic Method Description Potential Advantages for Complex Analogues Reference
Staudinger Cycloaddition [2+2] cycloaddition between a ketene (B1206846) and an imine (Schiff base) derived from a pyrimidine aldehyde.Highly versatile and widely applicable for β-lactam formation. mdpi.comijcsrr.org
Kinugasa Reaction Reaction of a nitrone with a copper acetylide to form β-lactams.Offers a convergent approach using readily available starting materials. mdpi.com
Catalytic Asymmetric Synthesis Use of chiral catalysts to induce enantioselectivity in the ring-forming reaction.Access to single enantiomers, critical for biological evaluation. mdpi.com
Aza Diels-Alder Approach Using triazine precursors to form the pyridine (B92270) or pyrimidine ring system in a controlled manner.Efficient construction of complex, substituted heterocyclic systems. researchgate.net

Advanced Spectroscopic and Structural Elucidation Challenges

As more complex analogues of this compound are synthesized, their unambiguous characterization will present increasing challenges. Standard spectroscopic methods (IR, 1H/13C NMR, MS) are essential for routine characterization, but complex stereochemistry and subtle structural variations will demand more advanced techniques. ijcsrr.orgijcsrr.org

Future research must address the following challenges:

Stereochemical Assignment: For analogues with multiple chiral centers, determining the relative and absolute stereochemistry is non-trivial. This will require the extensive use of advanced 2D NMR techniques (e.g., NOESY, ROESY) to establish through-space proton correlations.

Distinguishing Isomers: The synthesis of complex derivatives may result in regioisomers or structural isomers that are difficult to distinguish by mass spectrometry or basic NMR alone. High-resolution mass spectrometry (HRMS) is crucial for confirming elemental composition, but definitive structural proof may require more sophisticated analysis. ijcsrr.org

Crystallography: Single-crystal X-ray diffraction provides the most definitive structural data, including bond lengths, bond angles, and absolute stereochemistry. mdpi.com A key challenge is growing diffraction-quality crystals, which can be a significant bottleneck. Future work should focus on developing crystallization strategies for these novel compounds.

Technique Application in Structural Elucidation Anticipated Challenge Reference
High-Resolution Mass Spectrometry (HRMS) Provides exact mass for unambiguous determination of the elemental formula.Does not distinguish between isomers (structural or stereo-). ijcsrr.org
2D NMR (COSY, HSQC, HMBC, NOESY) Establishes connectivity and stereochemical relationships within the molecule.Signal overlap and ambiguity in complex molecules with multiple stereocenters. mdpi.com
Single-Crystal X-ray Diffraction Provides definitive 3D structure and absolute configuration.Growing suitable single crystals can be difficult and time-consuming. mdpi.com

Refinement of Computational Models for Predictive Design

Computational chemistry and cheminformatics are indispensable tools in modern drug discovery for predicting molecular properties and guiding synthetic efforts. nih.govresearchgate.net For the this compound scaffold, refining computational models offers a path to accelerate the discovery of new bioactive agents.

Future directions in this area include:

Developing Specific QSAR Models: Quantitative Structure-Activity Relationship (QSAR) models correlate structural features with biological activity. nih.gov A significant opportunity exists to build robust QSAR models specifically for azetidinone-pyrimidine hybrids. This requires synthesizing and testing a focused library of compounds to generate the necessary training data.

Advanced Molecular Docking: While docking studies are common, their predictive power can be enhanced. nih.gov Future work should involve using more sophisticated docking algorithms that account for protein flexibility and the presence of water molecules in the binding site. This will provide more accurate predictions of binding modes and affinities for targets of interest.

ADME/Tox Prediction: Early-stage prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/Tox) is critical for weeding out compounds likely to fail in later development stages. researchgate.net Developing and validating machine learning models trained on azetidinone- and pyrimidine-containing compounds could significantly improve the predictive accuracy for this specific chemical class.

Computational Approach Objective Data Requirement for Model Refinement Reference
QSAR Modeling Predict biological activity based on molecular descriptors.A curated dataset of synthesized analogues with experimentally determined biological activity. nih.gov
Molecular Docking Predict the binding pose and affinity of a ligand to a protein target.High-resolution crystal structures of biological targets; validation with known binders. nih.gov
ADME/Tox Prediction Forecast pharmacokinetic properties and potential toxicity.Large, diverse datasets of compounds with known experimental ADME/Tox profiles. researchgate.netresearchgate.net

Exploration of Azetidinone-Pyrimidine Hybrid Scaffolds as Versatile Synthons for Chemical Libraries

The pyrimidine ring is considered a "privileged scaffold" in medicinal chemistry due to its frequent appearance in bioactive molecules and its ability to engage in key binding interactions, such as hydrogen bonding. nih.govnih.gov The this compound core combines this privileged scaffold with the synthetically tractable azetidinone ring, making it an ideal starting point (synthon) for building large, diverse chemical libraries.

Key opportunities for exploration include:

Combinatorial Chemistry: The scaffold has multiple points for diversification on both the pyrimidine and azetidinone rings. Using split-and-pool synthesis or parallel synthesis techniques, vast libraries of analogues can be generated by introducing a variety of building blocks at these positions. nih.govcolab.ws

DNA-Encoded Libraries (DELs): This technology allows for the synthesis and screening of libraries containing millions to billions of compounds. nih.gov Adapting the synthesis of this compound analogues to be compatible with DNA-tagging methodologies would enable the exploration of an immense chemical space to identify hits against a wide range of biological targets. rsc.org

Fragment-Based Drug Discovery (FBDD): The core scaffold itself, or smaller decorated versions, could be used in fragment screening campaigns. Hits identified from such screens could then be elaborated into more potent lead compounds.

The versatility of the scaffold allows for the creation of libraries with diverse structural motifs, including spirocyclic and fused systems, by designing building blocks that can react intramolecularly after being attached to the core synthon. acs.org

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for constructing the azetidin-2-one ring in 4-(pyrimidin-5-yl)azetidin-2-one?

  • Methodological Answer : The β-lactam (azetidin-2-one) core is typically synthesized via Staudinger ketene-imine cycloaddition. For pyrimidine-substituted derivatives, pre-functionalization of the pyrimidine ring (e.g., introducing a reactive substituent at the 5-position) is critical. Post-cyclization coupling using Buchwald-Hartwig or Suzuki-Miyaura cross-coupling may enhance regioselectivity .
  • Key Challenges : Competing side reactions (e.g., ring-opening of β-lactam under basic conditions) require strict temperature control (<0°C) and anhydrous solvents .

Q. How can researchers optimize purification of this compound given its sensitivity to hydrolysis?

  • Methodological Answer : Use silica-free techniques such as recrystallization from non-polar solvents (hexane/ethyl acetate mixtures) or preparative HPLC with a C18 column under acidic mobile phase conditions (0.1% trifluoroacetic acid). Lyophilization is preferred for isolating hygroscopic intermediates .

Q. What analytical techniques are essential for characterizing structural integrity and purity?

  • Methodological Answer :

  • NMR : 1H^1H- and 13C^{13}C-NMR to confirm azetidin-2-one ring closure (e.g., carbonyl signal at ~170 ppm) and pyrimidine substitution patterns.
  • HPLC-MS : Electrospray ionization (ESI-MS) in positive ion mode for detecting hydrolysis byproducts (e.g., ring-opened amines).
  • IR Spectroscopy : Stretching vibrations at ~1775 cm1^{-1} for the β-lactam carbonyl group .

Advanced Research Questions

Q. How can crystallographic data resolve contradictions in reported polymorphic forms of azetidin-2-one derivatives?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is critical to distinguish polymorphs. For example, patent data reveals that substituent orientation (e.g., pyrimidine ring dihedral angles) dictates lattice packing. Thermal analysis (DSC/TGA) should corroborate stability ranges for each form .
  • Case Study : A crystalline form of a related compound, (S,E)-4-(dimethylamino)-N-(3-(4-(2-hydroxy-1-phenylethylamino)-6-phenylfuro[2,3-d]pyrimidin-5-yl)phenyl)but-2-enamide, showed distinct hydrogen-bonding networks between polymorphs .

Q. What strategies mitigate low yields in cross-coupling reactions involving the pyrimidine ring?

  • Methodological Answer :

  • Catalyst Screening : Pd(PPh3_3)4_4 or XPhos Pd G3 for sterically hindered pyrimidines.
  • Microwave-Assisted Synthesis : Reduces reaction time (e.g., 30 min at 120°C) and improves regioselectivity in Pd-catalyzed couplings .
  • Protection/Deprotection : Temporary protection of the β-lactam nitrogen with Boc groups prevents undesired coordination with metal catalysts .

Q. How can structure-activity relationship (SAR) studies guide modifications to enhance bioactivity?

  • Methodological Answer :

  • Pyrimidine Substitution : Introducing electron-withdrawing groups (e.g., fluoro, chloro) at the 2- or 4-position of the pyrimidine ring improves metabolic stability.
  • Azetidin-2-one Modifications : Methylation at the 3-position of the β-lactam ring reduces susceptibility to enzymatic hydrolysis, as seen in the anti-cancer agent dipotassium (S)-2-(4-(2-(2-amino-4-oxo-4,7-dihydro-3H-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl)benzamido)pentanedioate .

Q. What in vitro assays are suitable for evaluating enzyme inhibition or receptor binding?

  • Methodological Answer :

  • Kinase Assays : Use ADP-Glo™ kinase assays for profiling inhibition of pyrimidine-targeted kinases (e.g., EGFR, VEGFR).
  • Cellular Uptake Studies : Radiolabeled derivatives (e.g., 14C^{14}C-labeled azetidin-2-one) to assess membrane permeability .
  • SPR (Surface Plasmon Resonance) : Quantify binding affinity to target proteins like methionine aminopeptidase-1, a validated anti-angiogenic target .

Data Contradiction Analysis

Q. How to address discrepancies in reported IC50_{50} values for pyrimidine-azetidinone hybrids?

  • Methodological Answer :

  • Standardize Assay Conditions : Variations in buffer pH (e.g., ammonium acetate pH 6.5 vs. Tris-HCl pH 7.4) significantly impact ionization states.
  • Control for Solubility : Use co-solvents (e.g., DMSO ≤0.1%) and dynamic light scattering (DLS) to confirm compound dispersion .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.